Drosulfakinin 0 - 117457-89-3

Drosulfakinin 0

Catalog Number: EVT-1174363
CAS Number: 117457-89-3
Molecular Formula: C38H61N11O13S
Molecular Weight: 912 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drosulfakinin 0 is derived from the Dsk gene, which undergoes post-translational modifications to produce multiple peptide forms, including Drosulfakinin I and II. These peptides are classified as neuropeptides due to their role in neurotransmission and modulation of neural circuits. The classification of Drosulfakinin 0 falls under the broader category of signaling molecules that influence behavior and physiological responses in insects.

Synthesis Analysis

The synthesis of Drosulfakinin 0 involves several key steps:

  1. Gene Expression: The Dsk gene is transcribed into messenger RNA, which is then translated into a precursor protein.
  2. Post-Translational Processing: This precursor undergoes enzymatic cleavage to yield active peptide forms, including Drosulfakinin 0.
  3. Peptide Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptides from crude extracts.

For example, one study utilized solid-phase peptide synthesis followed by HPLC purification to isolate Drosulfakinin I, confirming its structure through mass spectrometry and Edman degradation analysis .

Molecular Structure Analysis

Drosulfakinin 0 has a specific amino acid sequence that characterizes its structure. The sequence includes several key residues that contribute to its biological activity. The molecular structure can be represented as follows:

  • Amino Acid Sequence: Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-NH₂
  • Molecular Weight: Approximately 1,086 Da

The presence of a C-terminal amide group is critical for its recognition by receptors involved in signaling pathways . Structural analyses often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the three-dimensional conformation of the peptide.

Chemical Reactions Analysis

Drosulfakinin 0 participates in various biochemical reactions within Drosophila. Its primary function involves binding to specific receptors, such as CCKLR-17D3, which triggers intracellular signaling cascades:

  • Receptor Binding: The interaction with CCKLR-17D3 activates G-protein coupled receptor pathways.
  • Signal Transduction: This activation leads to downstream effects on neuronal excitability and behavior modulation.

Research has shown that manipulating the expression levels of Drosulfakinin can significantly alter behavioral responses in Drosophila, indicating its role in regulating complex behaviors .

Mechanism of Action

The mechanism of action of Drosulfakinin 0 involves its interaction with specific receptors in the nervous system:

  1. Binding to Receptors: Upon release, Drosulfakinin binds to CCKLR-17D3 receptors located on target neurons.
  2. Activation of Signaling Pathways: This binding activates intracellular signaling pathways, leading to changes in neuronal activity.
  3. Behavioral Modulation: The resulting changes can influence various behaviors, such as sexual receptivity and social interactions.

Studies have demonstrated that loss-of-function mutations in the Dsk gene result in decreased sexual receptivity in female flies, while overexpression enhances this behavior .

Physical and Chemical Properties Analysis

Drosulfakinin 0 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Stability can vary based on environmental conditions; it may degrade under extreme pH or temperature conditions.
  • Biological Activity: Exhibits neuropeptide-like activity, influencing neuronal signaling pathways.

These properties are crucial for understanding how Drosulfakinin functions within biological systems and its potential applications in research .

Applications

Drosulfakinin 0 has several scientific applications:

  1. Behavioral Studies: Used extensively in research to understand the neural mechanisms underlying behavior in Drosophila.
  2. Neurobiology: Provides insights into how neuropeptides modulate neural circuits and influence complex behaviors such as mating and social interactions.
  3. Genetic Studies: Serves as a model for studying gene function and regulation within the context of neuropeptide signaling.

Research continues to explore the diverse roles of Drosulfakinin 0 in both basic science and potential therapeutic applications related to neurobiology .

Gene Structure and Evolutionary Context of *Drosulfakinin* (Dsk)

Genomic Organization of Dsk in Drosophila melanogaster

The Drosulfakinin (Dsk) gene in Drosophila melanogaster is located at cytogenetic position 81F6 on chromosome 3R (genomic coordinates: chr3R:4,189,692-4,190,260) [3] [7]. This compact gene spans approximately 568 base pairs and encodes a precursor protein that undergoes post-translational processing to yield multiple bioactive peptides, including Drosulfakinin 0 (DSK 0; NQKTMSFamide), DSK I (FDDYGHMRFamide), and DSK II (GGDDQFDDYGHMRFamide) [1] [5]. The genomic architecture comprises three exons separated by two introns, with conserved proteolytic processing sites (primarily RR) flanking each peptide domain [1] [5].

Distinct cis-regulatory elements control the spatiotemporal expression pattern of Dsk, which is predominantly expressed in the central nervous system, particularly in medial neurosecretory cells of the subesophageal ganglion and abdominal ganglion [3] [7]. These neural centers project axons to various targets, including the crop (anterior digestive tract) and other visceral organs, suggesting neuroendocrine functions [5] [7]. The promoter region contains binding sites for transcription factors involved in neural development and metabolic regulation, enabling context-specific expression of the gene products [4].

Table 1: Genomic Features of the Dsk Gene in Drosophila melanogaster*

FeatureSpecificationFunctional Significance
Cytogenetic Position81F6 (chromosome 3R)Consistent localization across Drosophila species
Genomic Coordinateschr3R:4,189,692-4,190,260Single-copy gene without paralogs
Gene Length568 bpCompact neuropeptide-coding gene
Exon Count3Encodes prepropeptide with signal sequence
Encoded PeptidesDSK 0, DSK I, DSK IIMultifunctional peptide products
Processing SitesRR for DSK 0, DSK I, DSK IIProteolytic cleavage recognition sites
Major Expression SitesSubesophageal ganglion, abdominal ganglionRegulation of gut function and feeding behavior

Comparative Analysis of DSK 0 Conservation Across Drosophila Species

The DSK 0 peptide exhibits remarkable sequence conservation within the melanogaster subgroup but notable divergence in more distantly related species. Among closely related species—Drosophila erecta, Drosophila sechellia, Drosophila simulans, and Drosophila yakuba—DSK 0 shares 62.5-87.5% amino acid identity with Drosophila melanogaster [1] [5]. The highest conservation is observed in Drosophila erecta and Drosophila sechellia (87.5% identity), where only a single amino acid substitution (I5→T5) differentiates them from Drosophila melanogaster [5]. This substitution results from a single nucleotide change (ATT→ACT), suggesting recent evolutionary divergence without strong selective pressure on this position [5].

In contrast, the outgroup species Drosophila pseudoobscura shows significantly reduced conservation (37.5% identity), featuring multiple non-conservative substitutions including Q2→H, K3→L, T4→I, M5→V, and S6→P [1] [5]. Proteolytic processing sites also diverge: while Drosophila melanogaster and most relatives utilize RR cleavage sites, Drosophila yakuba contains KR and Drosophila pseudoobscura contains HR sites, potentially altering processing efficiency [5]. This pattern suggests stronger purifying selection within the melanogaster subgroup and relaxed constraints in more distant lineages. Non-synonymous to synonymous substitution ratios (dN/dS) indicate purifying selection acting on DSK 0, with particularly strong constraint on the C-terminal SFamide motif [4] [5]. The high conservation of this motif across arthropods and even in echinoderms (e.g., Strongylocentrotus purpuratus peptides SpurS2 and SpurS3) suggests it defines an evolutionarily ancient peptide family [1] [5].

Table 2: Evolutionary Conservation of DSK 0 Across Drosophila Species

SpeciesAmino Acid Sequence% Identity with D. melanogasterProcessing Site Variation
Drosophila melanogasterNQKTMSFamide100%RR
Drosophila erectaNQKTISFamide87.5%RR
Drosophila sechelliaNQKTISFamide87.5%RR
Drosophila simulansNQKTMSFamide100%RR
Drosophila yakubaNQKIITFamide62.5%KR
Drosophila pseudoobscuraNQLIVPFamide37.5%HR

Evolutionary Divergence of DSK 0 from Sulfakinin Peptides

Despite being encoded within the sulfakinin (Dsk) gene, DSK 0 exhibits profound structural and functional divergence from canonical sulfakinins (DSK I and DSK II). While DSK I and DSK II contain the characteristic vertebrate cholecystokinin-like C-terminal motif DYGHMRFamide and require tyrosine sulfation for full activity, DSK 0 possesses the distinct C-terminal signature SFamide without the DY core motif [3] [5] [8]. This structural difference underlies their divergent receptor interactions: DSK I and II activate both DSK-R1 (CCKLR-17D1) and DSK-R2 (CCKLR-17D3), whereas DSK 0 shows preferential binding to DSK-R1 [3] [8]. The absence of a tyrosine residue in DSK 0 eliminates sulfation dependency, distinguishing it fundamentally from sulfated peptides [5].

Functional analyses confirm this divergence. While sulfakinins influence satiety and aggression, DSK 0 specifically modulates visceral muscle contractions in the adult crop (EC₅₀ = 237 nM) without affecting larval gut motility [1] [5]. This functional specialization is evolutionarily conserved, as demonstrated by the presence of SFamide peptides in Caenorhabditis elegans (encoded by nlp-1 gene) and Strongylocentrotus purpuratus (SpurS2/3), which regulate neural and intestinal functions analogous to DSK 0 [5]. Genomic organization further supports the distinct evolutionary trajectory: DSK 0 occupies the 5' position in the Dsk gene, separated from sulfakinins by proteolytic processing sites, suggesting possible exon shuffling or domain accretion during gene evolution [1] [5]. The conserved expression of DSK 0 in abdominal ganglia regulating gut function contrasts with the broader neural distribution of sulfakinins, indicating subfunctionalization after gene duplication in the ancestral arthropod lineage [5] [7].

Phylogenetic Relationships with Cholecystokinin (CCK) in Vertebrates

The Dsk-encoded peptides share deep evolutionary roots with the vertebrate cholecystokinin/gastrin family, tracing back to a common metazoan ancestor. Cionin, a dual-sulfated peptide in the ascidian Ciona intestinalis (an invertebrate chordate), represents a critical transitional form featuring both the CCK-like DY motif and C-terminal amidation [2] [6]. Molecular phylogenetic analyses reveal that cionin receptors (CioR1 and CioR2) share approximately 45% amino acid identity with human CCK receptors and cluster basally in the CCK receptor phylogeny [6]. Functional studies demonstrate that cionin activates intracellular calcium mobilization in CioR-expressing cells with absolute dependence on tyrosine sulfation, mirroring the sulfation requirement of vertebrate CCK binding to CCK₁ receptors [6].

Drosulfakinins (DSK I/II) show the closest functional homology to vertebrate CCK, regulating satiety and aggression via receptors with shared signaling pathways (calcium mobilization via Gq-coupled receptors) [3] [8]. DSK 0, despite lacking the canonical CCK motif, retains the C-terminal amidation characteristic of neuropeptides and targets gut contractility, analogous to CCK's gallbladder-contracting functions [1] [6]. This functional conservation is remarkable given the sequence divergence: while vertebrate CCK peptides (e.g., human CCK-58) share minimal primary sequence identity with DSK 0, both possess C-terminal aromatic residues (F/W) preceding the amide group, suggesting convergent evolution of receptor recognition features [6] [8].

The emergence of distinct CCK and gastrin peptides in vertebrates likely resulted from genome duplication events, with gastrin evolving new functions in gastric acid secretion while CCK retained ancestral roles in gut motility and satiety [6]. Regulatory conservation is evident in cis-element organization; transcription factor binding sites governing neural expression of Dsk in Drosophila show significant overlap with those regulating CCK expression in mammalian brains, indicating deep conservation of regulatory networks [4] [6]. This regulatory conservation extends to expression patterns: both DSK 0 and CCK are produced in midgut endocrine cells and central neurons regulating gastrointestinal function, underscoring the ancient origin of gut-brain signaling via this peptide family [5] [6].

Properties

CAS Number

117457-89-3

Product Name

Drosulfakinin 0

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C38H61N11O13S

Molecular Weight

912 g/mol

InChI

InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1

InChI Key

NWBKPMGHQDKSDL-CRYGRWINSA-N

SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O

Synonyms

drosulfakinin 0
DSK-0

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O

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